molecular formula C26H32N2O6 B12156014 5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12156014
M. Wt: 468.5 g/mol
InChI Key: NXGHRNSPVDYNIT-ZNTNEXAZSA-N
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Description

“DMT-CP” , is a complex molecule with a fascinating structure. Let’s break it down:

  • The core structure is a 1,5-dihydro-2H-pyrrol-2-one , which consists of a pyrrole ring fused with a lactone ring.
  • The substituents on this core include:
    • A 2,5-dimethoxyphenyl group at position 5.
    • A 3-(dimethylamino)propyl group at position 1.
    • A 4-methoxy-3-methylphenyl carbonyl group at position 4.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for DMT-CP, but one common approach involves the following steps:

    Pyrrole Formation: Start with a pyrrole precursor (e.g., 2,5-dimethoxyaniline) and cyclize it to form the pyrrole ring.

    Lactone Formation: Introduce the lactone ring by reacting the pyrrole with an appropriate carboxylic acid derivative.

    Substitution Reactions: Introduce the various substituents (dimethylamino, methoxy, etc.) using suitable reagents.

Industrial Production:: Industrial-scale production typically involves multistep synthesis, purification, and optimization to achieve high yields.

Chemical Reactions Analysis

DMT-CP undergoes various reactions:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: Reduction of the lactone ring or other functional groups.

    Substitution: Nucleophilic substitution reactions at the dimethylamino group.

    Major Products: These reactions yield derivatives with altered pharmacological properties.

Scientific Research Applications

DMT-CP has diverse applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant).

    Medicine: Explored for its effects on neurotransmitter systems.

    Industry: Used in the development of novel materials.

Mechanism of Action

    Molecular Targets: Likely interacts with receptors (e.g., serotonin receptors) due to its structural resemblance to neurotransmitters.

    Pathways: May modulate signaling pathways related to mood, cognition, and perception.

Comparison with Similar Compounds

  • DMT-CP’s uniqueness lies in its combination of structural features.
  • Similar Compounds: Other tryptamine derivatives, such as psilocybin, LSD, and bufotenin.

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O6/c1-16-14-17(8-10-20(16)33-5)24(29)22-23(19-15-18(32-4)9-11-21(19)34-6)28(26(31)25(22)30)13-7-12-27(2)3/h8-11,14-15,23,29H,7,12-13H2,1-6H3/b24-22+

InChI Key

NXGHRNSPVDYNIT-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=CC(=C3)OC)OC)/O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=CC(=C3)OC)OC)O)OC

Origin of Product

United States

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